molecular formula C7H11N3O2S B1379297 5-Amino-2-(propylthio)pyrimidine-4,6-diol CAS No. 1482484-92-3

5-Amino-2-(propylthio)pyrimidine-4,6-diol

Cat. No.: B1379297
CAS No.: 1482484-92-3
M. Wt: 201.25 g/mol
InChI Key: SDELXXNSXQVIOO-UHFFFAOYSA-N
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Description

“5-Amino-2-(propylthio)pyrimidine-4,6-diol” is a chemical compound that is used as a pharmaceutical intermediate . It is used in the preparation of Ticagrelor, which belongs to a class of drugs called antiplatelet agents . The molecular formula of this compound is C7H10N2O2S and it has a molecular weight of 186.23 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One of the key intermediates in the synthesis process is "4,6-dichloro-5-nitro-2-(propylthio)pyrimidine" . The synthesis process involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a propylthio group and at the 4th and 6th positions by hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, diazotization, and deprotection . The condensation of the pyrimidine amine derivative with the cyclopentyl derivative is followed by the construction of a triazole compound by diazotization of the obtained intermediate .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are synthesized for various applications, including their fungicidal properties as demonstrated in the preparation of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013). This suggests a potential area of research for related compounds in developing new fungicides.

Antimicrobial Activity

Pyrimidine derivatives also exhibit antimicrobial activities. The synthesis and testing of new pyridothienopyrimidines and pyridothienotriazines have demonstrated their potential as antimicrobial agents, indicating a possible research avenue for related compounds in the development of new antimicrobial drugs (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Drug Impurity Analysis

A study on ticagrelor active pharmaceutical ingredient (API) showcased the development and validation of a new LC-QTOF-MS/MS method for identifying and quantifying low levels of genotoxic impurities, such as 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine, through a derivatization process (Moorthy, Ali, & Reddy, 2022). This highlights the importance of related compounds in ensuring the purity and safety of pharmaceuticals.

Synthesis of Complex Heterocycles

The versatility of pyrimidine derivatives in synthesizing complex heterocycles is illustrated in research focusing on the synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-ones from various precursors, demonstrating the compound's utility in creating novel heterocyclic compounds with potential pharmaceutical applications (Xiang, Geng, Yi, Dang, & Bai, 2011).

Mechanism of Action

While the specific mechanism of action of “5-Amino-2-(propylthio)pyrimidine-4,6-diol” is not mentioned in the search results, it is used as an intermediate in the synthesis of Ticagrelor . Ticagrelor is a well-known dual ADP receptor inhibitor used in the treatment of arterial thrombosis . It works by preventing platelets (a type of blood cell) from aggregating and forming clots that can lead to heart attacks or strokes .

Safety and Hazards

The safety data sheet for “5-nitro-2-(propylthio)pyrimidine-4,6-diol”, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

5-amino-4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-2-3-13-7-9-5(11)4(8)6(12)10-7/h2-3,8H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDELXXNSXQVIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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